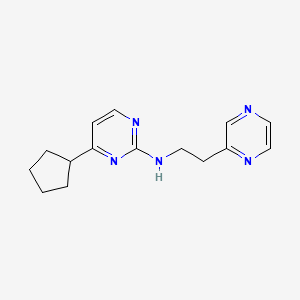![molecular formula C19H24ClN5O2S B5484832 2-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE](/img/structure/B5484832.png)
2-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a piperazine ring, a thiazole ring, and a chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the chlorophenyl group. The thiazole ring is then constructed through cyclization reactions. The final step involves the acylation of the piperazine derivative with the thiazole carboxamide .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives .
Applications De Recherche Scientifique
2-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, while the thiazole ring can participate in enzyme inhibition. These interactions can modulate biological pathways and produce therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetirizine hydrochloride: A second-generation antihistamine with a similar piperazine structure.
Trazodone: An antidepressant that also contains a piperazine ring.
Indole derivatives: Compounds with a similar aromatic structure and potential biological activities.
Uniqueness
What sets 2-{2-[4-(3-CHLOROPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and biological activities. This makes it a versatile compound for research and development in various fields .
Propriétés
IUPAC Name |
2-[[2-[4-(3-chlorophenyl)piperazin-1-yl]acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN5O2S/c1-13-17(18(27)23(2)3)28-19(21-13)22-16(26)12-24-7-9-25(10-8-24)15-6-4-5-14(20)11-15/h4-6,11H,7-10,12H2,1-3H3,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVDVNNIIWBKDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(5-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5484754.png)


![(2R*,3S*,6R*)-5-[(2-methyl-5-pyrimidinyl)carbonyl]-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5484802.png)
![5-amino-3-[(Z)-2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile](/img/structure/B5484803.png)
![N-(2-fluorophenyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide](/img/structure/B5484812.png)
![1-(4-fluorophenyl)-4-{1-[(isopropylthio)acetyl]-3-piperidinyl}piperazine](/img/structure/B5484818.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B5484822.png)
![N,2-dimethyl-N-[3-(1H-pyrazol-1-yl)propyl]-1H-benzimidazole-4-carboxamide](/img/structure/B5484834.png)
![N-[2-(benzyloxy)ethyl]-3,3-diphenylpropanamide](/img/structure/B5484835.png)
![1-{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-ol](/img/structure/B5484845.png)
![(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]-2-PROPEN-1-ONE](/img/structure/B5484853.png)
![2-(dimethylamino)ethyl 3-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanoate hydrochloride](/img/structure/B5484862.png)
